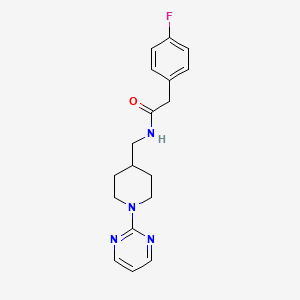![molecular formula C19H21BrN4O3S B2813475 N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide CAS No. 834909-91-0](/img/structure/B2813475.png)
N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenoxy group, an ethoxy substituent, and a benzylacetamide moiety. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Brominated Phenoxy Intermediate: The initial step involves the bromination of a suitable phenol derivative to introduce the bromine atom at the desired position.
Ethoxylation: The brominated intermediate is then subjected to ethoxylation to introduce the ethoxy group.
Hydrazonation: The ethoxylated intermediate undergoes a reaction with aminocarbonothioyl hydrazine to form the hydrazono group.
Acylation: Finally, the hydrazono intermediate is acylated with benzylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the hydrazono group.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the hydrazono group.
Substitution: Substituted phenoxy derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its hydrazono and brominated phenoxy groups. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{(E)-[(Aminocarbonyl)hydrazono]methyl}-2-bromo-6-ethoxyphenoxy)-N-(2-methylphenyl)acetamide
- 2-(4-{(E)-[(Aminocarbonothioyl)hydrazono]methyl}-2-bromo-6-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide
Uniqueness
The uniqueness of N-benzyl-2-{2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-[2-bromo-4-[(E)-(carbamothioylhydrazinylidene)methyl]-6-ethoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S/c1-2-26-16-9-14(11-23-24-19(21)28)8-15(20)18(16)27-12-17(25)22-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,22,25)(H3,21,24,28)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAGIFWLGNVIHB-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813393.png)
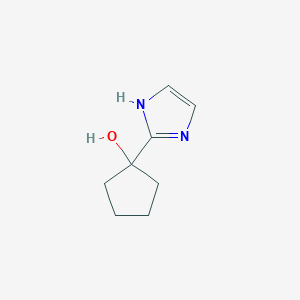
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2813395.png)
![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2813396.png)
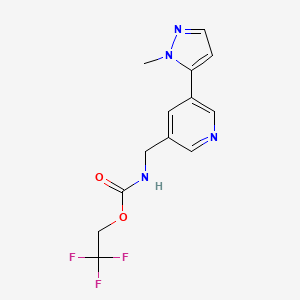
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2813404.png)
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2813406.png)
![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)
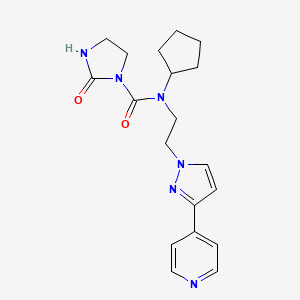
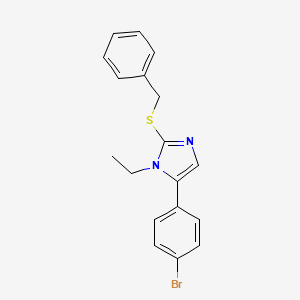
![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)

